molecular formula C21H31IO2 B1663943 (5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 129163-98-0

(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B1663943
CAS No.: 129163-98-0
M. Wt: 442.4 g/mol
InChI Key: DWUIOIDQYOFBEC-XSFMYPOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic androgenic steroid derived from dihydrotestosterone. It is characterized by the presence of an iodovinyl group at the 17th position of the steroid backbone. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one typically involves the iodination of a suitable precursor steroid. One common method is the reaction of dihydrotestosterone with iodine and a vinyl group under specific conditions to introduce the iodovinyl moiety. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions: (5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include iodinated steroids, alkenes, alkanes, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its binding to androgen receptors in target tissues. The iodovinyl group enhances its affinity for the receptor, leading to potent androgenic effects. Upon binding, the compound modulates the transcription of androgen-responsive genes, influencing various physiological processes such as muscle growth, hair growth, and reproductive functions .

Comparison with Similar Compounds

Uniqueness: (5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is unique due to the presence of the iodovinyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its binding affinity to androgen receptors and its potential use in radiopharmaceutical applications .

Properties

CAS No.

129163-98-0

Molecular Formula

C21H31IO2

Molecular Weight

442.4 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H31IO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h11-12,14,16-18,24H,3-10,13H2,1-2H3/b12-11+/t14-,16+,17-,18-,19-,20-,21?/m0/s1

InChI Key

DWUIOIDQYOFBEC-XSFMYPOJSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C=CI)O)C

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(/C=C/I)O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C=CI)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

17-(2-iodovinyl)dihydrotestosterone
17-hydroxy-21-iodopregn-20-en-3-one
17-IPEO
E-17alpha-(2-iodovinyl)-5alpha-dihydrotestosterone
IV-DHT
Z-17alpha-(2-iodovinyl)-5alpha-dihydrotestosterone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 2
(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 3
(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 4
(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 5
(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 6
(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

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